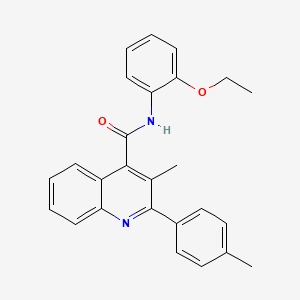

![molecular formula C15H14ClNO2 B4620937 4-chloro-N-[(4-methylbenzyl)oxy]benzamide](/img/structure/B4620937.png)

4-chloro-N-[(4-methylbenzyl)oxy]benzamide

Übersicht

Beschreibung

Synthesis Analysis

- The synthesis of N-(4-methylbenzyl)benzamide, a related compound, involves the use of CuI as a catalyst. The compound was then grown into single crystals using the slow evaporation solution technique (Goel et al., 2017).

- Another related compound, N-p-Methylbenzyl benzamide, was synthesized using solid phase synthesis technique (Luo & Huang, 2004).

Molecular Structure Analysis

- N-(4-methylbenzyl)benzamide crystallizes in an orthorhombic lattice and is stabilized by intermolecular hydrogen bonds and weak C—H⋯π interactions (Goel et al., 2017).

Chemical Reactions and Properties

- 4-Chloro-N-[(4-methylbenzyl)oxy]benzamide and its derivatives may undergo various chemical reactions, forming different compounds with specific properties and applications.

Physical Properties Analysis

- The physical properties of N-(4-methylbenzyl)benzamide, including transmittance, optical band gap, UV cutoff wavelength, dielectric measurements, mechanical strength, and thermal stability, were thoroughly investigated (Goel et al., 2017).

Chemical Properties Analysis

- The chemical properties, such as the molecular geometry, UV–vis spectrum, and energy gap of N-(4-methylbenzyl)benzamide, were analyzed using density functional theory simulations (Goel et al., 2017).

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Material Applications

A study by Goel et al. (2017) delved into the synthesis and crystal structure analysis of N-(4-methylbenzyl)benzamide, highlighting its potential as a multifunctional material for optical and piezoelectric applications. The compound was synthesized using a versatile approach and its crystal morphology, photoluminescence, and mechanical strength were thoroughly investigated. The findings suggest that N-(4-methylbenzyl)benzamide could serve as a promising candidate for multifunctional optical and piezoelectric crystals due to its significant piezo-coefficient and thermal stability (Goel et al., 2017).

Photocatalytic Applications

Research by Higashimoto et al. (2009) explored the photocatalytic oxidation of benzyl alcohol and its derivatives, including compounds similar to 4-chloro-N-[(4-methylbenzyl)oxy]benzamide, on titanium dioxide under visible light irradiation. The study demonstrated high conversion and selectivity in transforming these compounds into corresponding aldehydes, indicating the efficiency of TiO2 as a photocatalyst in organic synthesis processes. This underscores the potential of such compounds in environmental and synthetic applications, particularly in utilizing renewable energy sources for chemical transformations (Higashimoto et al., 2009).

Synthesis and Anticonvulsant Activity

Scott et al. (1993) conducted an evaluation of enaminones derived from similar compounds for their anticonvulsant activities, providing insights into the structural-activity relationships essential for the development of new antiepileptic drugs. This research underscores the importance of such compounds in the pharmaceutical industry, especially in the quest for more effective treatments for epilepsy (Scott et al., 1993).

Antifungal and Antimicrobial Applications

Montes et al. (2016) synthesized a series of N-(4-halobenzyl)amides from cinnamic and benzoic acids, testing their antimicrobial efficacy. The structure-activity relationship analysis provided insights into the design of new compounds with enhanced antifungal activities, indicating the potential of 4-chloro-N-[(4-methylbenzyl)oxy]benzamide and its derivatives in developing new antimicrobial agents (Montes et al., 2016).

Eigenschaften

IUPAC Name |

4-chloro-N-[(4-methylphenyl)methoxy]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c1-11-2-4-12(5-3-11)10-19-17-15(18)13-6-8-14(16)9-7-13/h2-9H,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJNRLSRCMSVWIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CONC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57266390 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

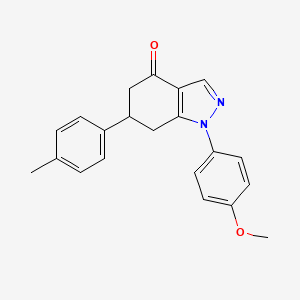

![1-methyl-N-(3-{[(2-methylphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B4620854.png)

![6-chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4620868.png)

![4-{2-[(2-phenylethyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4620876.png)

![2-({5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-methylphenyl)acetamide](/img/structure/B4620888.png)

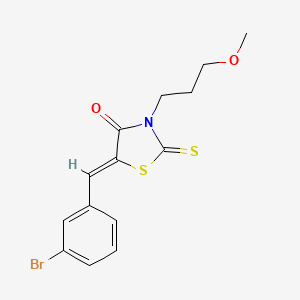

![4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide](/img/structure/B4620895.png)

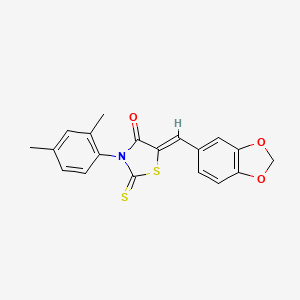

![ethyl 2-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4620915.png)

![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2-phenylacetamide](/img/structure/B4620917.png)

![N-benzyl-2-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4620921.png)

![10-({[4-(diethylamino)phenyl]amino}methylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B4620934.png)

![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-methylpropanamide)](/img/structure/B4620945.png)